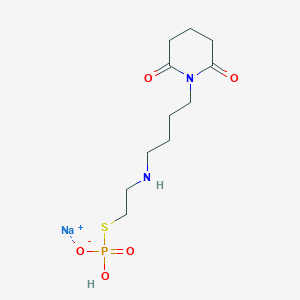
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate involves multiple steps. One common method includes the reaction of glutarimide with an appropriate amine to form the intermediate compound. This intermediate is then reacted with ethyl sodium hydrogen phosphorothioate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is then purified using techniques such as crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is being investigated for its potential use in protecting tissues from radiation damage.
Industry: The compound is used in the production of various pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate involves its interaction with cellular components to protect against radiation damage. The compound likely targets specific molecular pathways involved in oxidative stress and DNA repair, thereby reducing the harmful effects of radiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-2-(2-Phthalimidoethylamino)ethyl sodium hydrogen phosphorothioate: Another compound with similar radioprotective properties.
S-2-(4-Glutarimidobutylamino)ethyl thiosulfuric acid: A related compound with similar structural features.
Uniqueness
S-2-(4-Glutarimidobutylamino)ethyl sodium hydrogen phosphorothioate pentahydrate is unique due to its specific structural configuration, which provides enhanced radioprotective properties compared to other similar compounds. Its ability to interact with cellular pathways involved in oxidative stress and DNA repair makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
31750-88-6 |
|---|---|
Molekularformel |
C11H20N2NaO5PS |
Molekulargewicht |
346.32 g/mol |
IUPAC-Name |
sodium;2-[4-(2,6-dioxopiperidin-1-yl)butylamino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C11H21N2O5PS.Na/c14-10-4-3-5-11(15)13(10)8-2-1-6-12-7-9-20-19(16,17)18;/h12H,1-9H2,(H2,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
KHNDBWWIDIGTDX-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(=O)N(C(=O)C1)CCCCNCCSP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



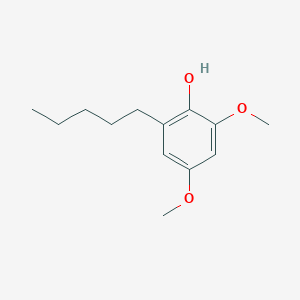
![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)
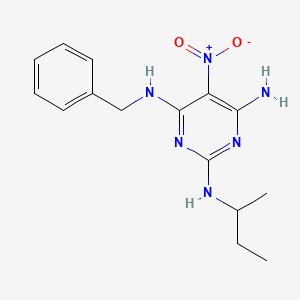
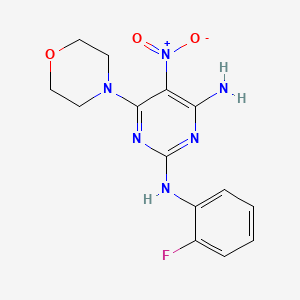
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)
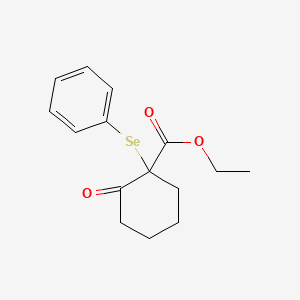
![5-([4-(Hydroxymethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B14141631.png)
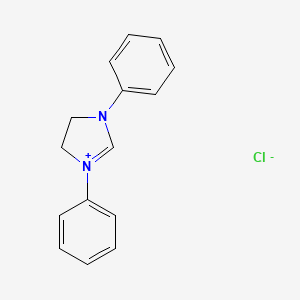

![3,7-Bis(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14141648.png)
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid](/img/structure/B14141650.png)
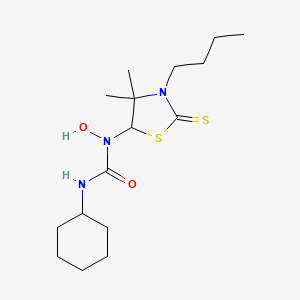
![1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B14141667.png)
